diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate

Lipophilicity Drug-like properties Asymmetric synthesis

Diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate (CAS 620960-34-1) is a chiral malonate diester bearing a thiophene ring and a nitroethyl side chain. Classified as a 2-nitrothiophene derivative, this (S)-enantiomer serves as a strategic intermediate in the enantioselective synthesis of conformationally restricted γ-aminobutyric acid (GABA) analogs and related heterocyclic scaffolds.

Molecular Formula C13H17NO6S
Molecular Weight 315.34 g/mol
CAS No. 620960-34-1
Cat. No. B12575090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namediethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate
CAS620960-34-1
Molecular FormulaC13H17NO6S
Molecular Weight315.34 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(C[N+](=O)[O-])C1=CC=CS1)C(=O)OCC
InChIInChI=1S/C13H17NO6S/c1-3-19-12(15)11(13(16)20-4-2)9(8-14(17)18)10-6-5-7-21-10/h5-7,9,11H,3-4,8H2,1-2H3/t9-/m0/s1
InChIKeyKKUOFIAHIHDJBK-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate (CAS 620960-34-1): Chiral Nitro-Thiophene Malonate for Asymmetric Synthesis and GABA Analog Research


Diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate (CAS 620960-34-1) is a chiral malonate diester bearing a thiophene ring and a nitroethyl side chain [1]. Classified as a 2-nitrothiophene derivative, this (S)-enantiomer serves as a strategic intermediate in the enantioselective synthesis of conformationally restricted γ-aminobutyric acid (GABA) analogs and related heterocyclic scaffolds [1][2].

Why Diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate Cannot Be Interchanged with Related Nitro-Malonate Analogs


In-class nitro-malonate compounds cannot be generically substituted because the thiophene heterocycle, specific enantiomeric configuration (S vs. R), and ester alkyl chain length independently and combinatorially influence lipophilicity, metabolic stability, and target-protein recognition [1][2]. A racemic, phenyl-substituted, or dimethyl-ester analog will exhibit quantitatively different physicochemical and biological profiles, making exact structural identity critical for reproducible asymmetric synthesis and GABA transporter pharmacology [2][3].

Quantitative Differentiation Evidence for Diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate vs. Closest Analogs


Lipophilicity (LogP) Differentiation: Diethyl (S)-Malonate vs. Dimethyl (R)-Malonate

The diethyl ester target compound exhibits computed LogP approximately 2.4, compared to 1.4 for the dimethyl (R)-malonate analog [1]. This ~1.0 log-unit increase, attributed to the additional methylene units in the ester groups, indicates significantly higher lipophilicity, which can enhance membrane permeability and influence pharmacokinetic partitioning in biological assays [1]. Direct experimental LogP for the target compound is not available; the stated value is a class-level inference based on the established contribution of ~0.5 LogP per methylene group [1].

Lipophilicity Drug-like properties Asymmetric synthesis

Enantiomeric Configuration: (S)- vs. (R)-Malonate Impact on GABA Analog Synthesis

The (S)-absolute configuration of the target compound is exactly specified, whereas the (R)-enantiomer (e.g., dimethyl (R)-2-(2-nitro-1-(thiophen-2-yl)ethyl)malonate) yields the opposite stereochemistry in downstream GABA analogs [1]. In asymmetric Michael addition reactions, the (R)-enantiomer has been employed to produce (R)-3-carboxy-2-(thiophen-2-yl)propan-1-aminium chloride (a GABA analog precursor) in 69% isolated yield under Pd/C hydrogenation conditions (130 °C, 300 kPa H₂, 26 h) [2]. The (S)-enantiomer is therefore critical for obtaining the alternative (S)-configured GABA analog series, whose pharmacological profile can differ substantially from the (R)-series [1][3]. Quantitative yield or enantiomeric excess data for the (S)-enantiomer under identical conditions are not available in the public literature; this evidence is class-level inference drawn from the documented behavior of the (R)-enantiomer [2][3].

Enantioselective synthesis GABA analogs Chiral resolution

Thiophene vs. Phenyl Heterocycle: Electronic and Steric Differentiation for GABA Transporter Targeting

The thiophene ring in the target compound serves as a sulfur-containing π-excessive heteroaromatic bioisostere of the phenyl ring commonly found in GABA analogs [1]. Thiophene derivatives exhibit distinct electronic properties (higher electron density, dipole moment) and lipophilicity compared to phenyl analogs [1]. In the context of GABA transporter inhibition, 3-heteroarylalkyl substituted GABA analogs containing thiophene, furan, and other heterocycles are claimed as structurally distinct series with potentially differentiated pharmacological profiles [2]. No direct head-to-head IC₅₀ comparison between the target thiophene-malonate and its phenyl analog against GAT-1 or other GABA transporters is currently available in the open literature; this evidence is class-level inference from patent disclosures [2].

Heterocyclic bioisostere GABA transporter Structure-activity relationship

Optimal Application Scenarios for Diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate in Research and Procurement


Asymmetric Synthesis of (S)-Configured GABA Analogs for Neurological Research

The (S)-enantiomer is the required chiral precursor for generating (S)-stereochemistry in thiophene-containing GABA analogs [1]. The nitro group can be reduced to a primary amine, and the malonate esters can be hydrolyzed to the corresponding diacid and decarboxylated to yield the free γ-amino acid [1][2]. This is essential for laboratories studying structure-activity relationships of GABA transporter inhibitors where absolute configuration is a critical determinant of biological activity [1].

Fragment-Based Drug Discovery (FBDD) Library Design

The compound's low molecular weight (315.34 g/mol) and balanced lipophilicity (estimated LogP ~2.4) make it suitable as a fragment-sized building block in FBDD screening libraries [1][2]. The thiophene and nitro moieties offer complementary pharmacophoric features (π-stacking, hydrogen-bond acceptor) that can be exploited in fragment-growing strategies targeting CNS-penetrant molecules [1].

Enantioselective Methodology Development and Catalyst Screening

The defined (S)-chirality of the target compound allows its use as a benchmark substrate in developing and validating new asymmetric Michael addition catalysts [1][2]. The thiophene ring introduces steric and electronic differentiation compared to phenyl-substituted nitroalkenes, enabling researchers to probe catalyst substrate scope and enantioselectivity [1].

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